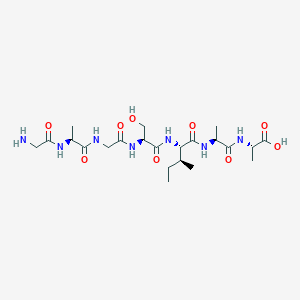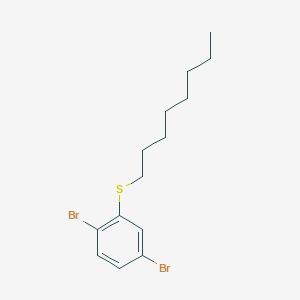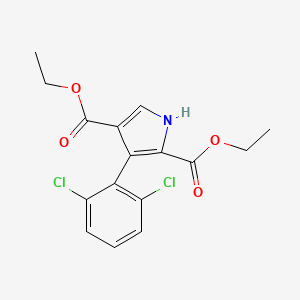![molecular formula C13H7BrO2S B12598481 Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- CAS No. 647845-16-7](/img/structure/B12598481.png)
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is a heterocyclic compound that combines the structural features of azulene and thiophene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene derivatives typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method involves the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups attached to the thiophene ring.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it can be used in organic semiconductors and field-effect transistors.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azuleno[2,1-b]thiophene: Another derivative of azulene and thiophene with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both azulene and thiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
647845-16-7 |
|---|---|
Fórmula molecular |
C13H7BrO2S |
Peso molecular |
307.16 g/mol |
Nombre IUPAC |
7-bromo-2-methylazuleno[1,2-b]thiophene-4,6-dione |
InChI |
InChI=1S/C13H7BrO2S/c1-6-4-9-12(16)8-5-11(15)10(14)3-2-7(8)13(9)17-6/h2-5H,1H3 |
Clave InChI |
WVHIANSKZPAROC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C3=CC=C(C(=O)C=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)

![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
